
3-(4-chlorophenyl)-N-phenylprop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-chlorophenyl)-N-phenylprop-2-enamide, also known as Clomiphene, is a nonsteroidal fertility drug that is used to stimulate ovulation in women. It is also used in the treatment of male infertility and for other medical conditions such as polycystic ovary syndrome (PCOS). Clomiphene has been widely used in scientific research due to its ability to modulate the hypothalamic-pituitary-gonadal axis.
Mécanisme D'action
3-(4-chlorophenyl)-N-phenylprop-2-enamide works by binding to the estrogen receptors in the hypothalamus and blocking the negative feedback mechanism that inhibits the release of LH and FSH. This leads to an increase in the levels of LH and FSH, which stimulates ovulation in women and increases testosterone production in men. This compound has a selective estrogen receptor modulator (SERM) activity, meaning it can act as an estrogen agonist or antagonist depending on the tissue it is acting on.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects on the body. In women, it increases the levels of LH and FSH, which stimulates ovulation. In men, it increases the levels of testosterone, which can improve sperm production and motility. This compound has also been shown to increase the levels of estradiol, which can have both positive and negative effects on the body depending on the dose and duration of treatment.
Avantages Et Limitations Des Expériences En Laboratoire
3-(4-chlorophenyl)-N-phenylprop-2-enamide has several advantages for lab experiments, including its ability to induce ovulation in women and increase testosterone levels in men. It is also relatively inexpensive and widely available. However, this compound has some limitations, including its potential to cause side effects such as hot flashes, mood changes, and headaches. It can also interfere with the accuracy of certain hormone assays, which may affect the interpretation of research data.
Orientations Futures
There are several potential future directions for the use of 3-(4-chlorophenyl)-N-phenylprop-2-enamide in scientific research. One area of interest is its potential use in the treatment of male hypogonadism, which is characterized by low testosterone levels. This compound has been shown to increase testosterone levels in men with hypogonadism, and further research is needed to determine its long-term safety and effectiveness. Another area of interest is its potential use in the treatment of breast cancer, as it has been shown to have both estrogen agonist and antagonist activity depending on the tissue it is acting on. Further research is needed to determine the optimal dose and duration of treatment for breast cancer patients. Additionally, this compound has been studied for its potential use in the treatment of female infertility caused by PCOS, and further research is needed to determine its safety and effectiveness in this population.
Conclusion:
In conclusion, this compound is a nonsteroidal fertility drug that has been widely used in scientific research due to its ability to modulate the hypothalamic-pituitary-gonadal axis. It is synthesized by a multi-step process and has several biochemical and physiological effects on the body. This compound has several advantages for lab experiments, but also has some limitations. There are several potential future directions for the use of this compound in scientific research, and further studies are needed to determine its safety and effectiveness in these areas.
Méthodes De Synthèse
3-(4-chlorophenyl)-N-phenylprop-2-enamide is synthesized by reacting 4-chlorobenzaldehyde with phenylhydrazine to form 4-(4-chlorophenyl) hydrazine. The resulting compound is then condensed with ethyl acetoacetate to form this compound. The synthesis of this compound is a multi-step process that requires careful attention to detail to ensure the purity of the final product.
Applications De Recherche Scientifique
3-(4-chlorophenyl)-N-phenylprop-2-enamide has been extensively used in scientific research to study the regulation of the hypothalamic-pituitary-gonadal axis. It is used to induce ovulation in women with infertility and has been shown to increase the levels of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) in the body. This compound has also been used to treat male infertility by increasing the levels of testosterone in the body. Additionally, this compound has been studied for its potential use in the treatment of PCOS, endometriosis, and other medical conditions.
Propriétés
| 101681-92-9 | |
Formule moléculaire |
C15H12ClNO |
Poids moléculaire |
257.71 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C15H12ClNO/c16-13-9-6-12(7-10-13)8-11-15(18)17-14-4-2-1-3-5-14/h1-11H,(H,17,18) |
Clé InChI |
SKAAIEVEVCBTTH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
SMILES canonique |
C1=CC=C(C=C1)NC(=O)C=CC2=CC=C(C=C2)Cl |
Synonymes |
(E)-3-(4-Chlorophenyl)-N-phenylacrylamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-oxo-1H,2H,5H,6H,7H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B9041.png)

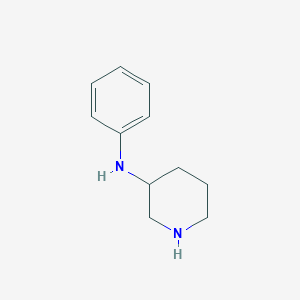
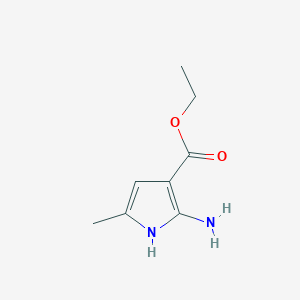
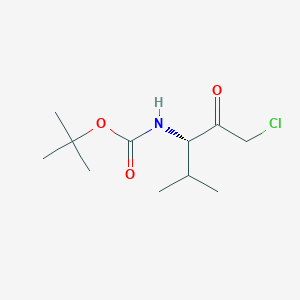
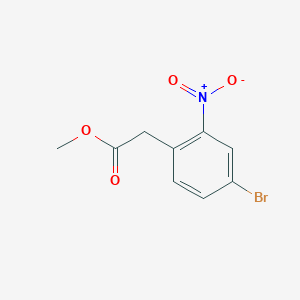


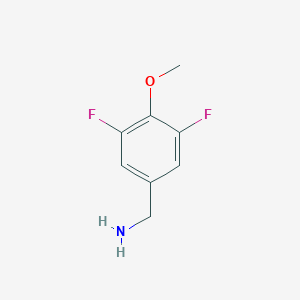

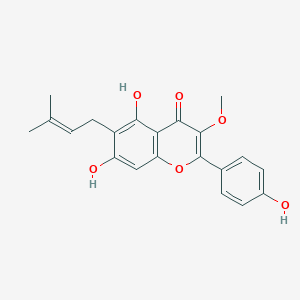
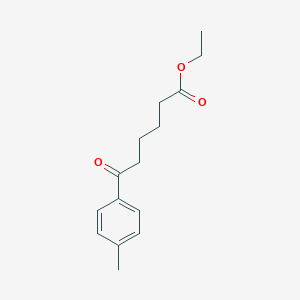
![2-[Butyl[5-(4-morpholinyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]amino]ethanol](/img/structure/B9068.png)

